5-Phenyloxazole-2-Carboxylate Scaffold Delivers Superior Tubulin Polymerization Inhibition and Cancer Cell Selectivity Versus ABT751 and Colchicine
Derivatives of the 5-phenyloxazole-2-carboxylic acid scaffold (the free acid form corresponding to the sodium salt) demonstrate significantly enhanced antiproliferative activity and improved cancer cell selectivity compared to the clinical candidate ABT751 and the natural product colchicine. Compound 9, an N,5-diphenyloxazole-2-carboxamide derivative designed to mimic ABT751, exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), representing substantial potency improvements over ABT751 in these cell lines [1]. Critically, compound 9 demonstrated greater selectivity for human cancer cells over normal cells compared to both ABT751 and colchicine, an attribute essential for therapeutic index considerations [1].
| Evidence Dimension | Antiproliferative activity (cytotoxicity) and cancer cell selectivity |
|---|---|
| Target Compound Data | Compound 9 (5-phenyloxazole-2-carboxamide derivative): IC50 = 0.78 μM (HeLa), 1.08 μM (A549), 1.27 μM (HepG2); Selectivity (cancer vs. normal cells) > ABT751 and > colchicine |
| Comparator Or Baseline | ABT751 (tubulin-binding clinical candidate): Higher IC50 values in same cell lines (exact comparator values not explicitly stated in abstract, but compound 9 showed improved cytotoxicity versus ABT751); Colchicine: Lower cancer cell selectivity than compound 9 |
| Quantified Difference | Compound 9: sub-micromolar to low micromolar IC50 across three cancer cell lines; Selectivity for cancer over normal cells greater than both ABT751 and colchicine |
| Conditions | MTT assay in HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines; selectivity assessed by comparing cytotoxicity in cancer versus normal human cells |
Why This Matters
This quantitative evidence establishes that the 5-phenyloxazole-2-carboxylate scaffold can be elaborated into tubulin polymerization inhibitors with superior potency and selectivity relative to established comparators, validating procurement of the scaffold for anticancer SAR campaigns.
- [1] Zhang R, Mo H, Ma YY, Zhao DG, Zhang K, Zhang T, Chen X, Zheng X. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorg Med Chem Lett. 2021 May 15;40:127968. View Source
